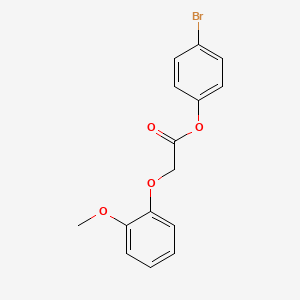
4-bromophenyl (2-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromophenyl (2-methoxyphenoxy)acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BPA, and it has been found to have a range of interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of 4-bromophenyl (2-methoxyphenoxy)acetate is not fully understood. However, it is believed that this compound works by binding to specific sites on enzymes, which can inhibit their activity. This inhibition can be useful for studying the function and regulation of these enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition can lead to changes in the way that these compounds are processed by the body, which can have important implications for drug development and other areas of research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromophenyl (2-methoxyphenoxy)acetate is its ability to inhibit the activity of specific enzymes. This inhibition can be useful for studying the function and regulation of these enzymes. However, one limitation of this compound is that it can be difficult to work with in the lab, due to its complex synthesis process and potential toxicity.
Orientations Futures
There are several potential future directions for research on 4-bromophenyl (2-methoxyphenoxy)acetate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for this compound, such as in drug development or in the study of specific biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a range of interesting properties that make it useful for studying various biological processes. While there are some limitations to working with this compound, there are also several potential future directions for research on BPA.
Méthodes De Synthèse
The synthesis of 4-bromophenyl (2-methoxyphenoxy)acetate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromophenol with 2-methoxyphenol in the presence of an acid catalyst. The resulting product is then reacted with acetic anhydride to produce the final compound.
Applications De Recherche Scientifique
One of the main applications of 4-bromophenyl (2-methoxyphenoxy)acetate is in scientific research. This compound has been found to have a range of interesting properties that make it useful for studying various biological processes. For example, BPA has been shown to inhibit the activity of certain enzymes, which can be useful for studying enzyme function and regulation.
Propriétés
IUPAC Name |
(4-bromophenyl) 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-18-13-4-2-3-5-14(13)19-10-15(17)20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFOGXWIMSFRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[(2,4,6-trimethyl-1,3-phenylene)diimino]bis(4-oxobutanoic acid)](/img/structure/B5692086.png)

![6-[(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5692099.png)
![3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5692105.png)
![1-acetyl-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B5692108.png)
![(4aR*,8aR*)-2-(methoxyacetyl)-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5692114.png)
![2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5692117.png)
![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)


![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)
![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![8-[3-(methylthio)propanoyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692165.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)